methyl 3-amino-5-hydroxy-4-iodobenzoate
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Overview
Description
Methyl 3-amino-5-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H8INO3. This compound is known for its unique chemical properties and is widely used in various scientific research applications. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with amino, hydroxy, and iodine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-hydroxy-4-iodobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-hydroxybenzoic acid.
Iodination: The aromatic ring is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium.
Esterification: The iodinated product is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large quantities of 3-amino-5-hydroxybenzoic acid are iodinated using industrial-grade iodine and oxidizing agents.
Continuous Esterification: The iodinated intermediate is continuously esterified with methanol in a reactor, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the amino group can be reduced to an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of 3-amino-5-hydroxy-4-azidobenzoate or 3-amino-5-hydroxy-4-thiobenzoate.
Oxidation: Formation of methyl 3-amino-5-oxo-4-iodobenzoate.
Reduction: Formation of methyl 3-alkylamino-5-hydroxy-4-iodobenzoate.
Coupling: Formation of biaryl or alkyne-linked derivatives.
Scientific Research Applications
Methyl 3-amino-5-hydroxy-4-iodobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Methyl 3-amino-5-hydroxy-4-iodobenzoate can be compared with other similar compounds, such as:
Methyl 4-iodobenzoate: Lacks the amino and hydroxy groups, making it less reactive in certain chemical reactions.
Methyl 4-hydroxy-3-iodobenzoate: Similar structure but different substitution pattern, affecting its reactivity and applications.
Methyl 3-amino-4-iodobenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and a wide range of applications in scientific research.
Properties
CAS No. |
909854-11-1 |
---|---|
Molecular Formula |
C8H8INO3 |
Molecular Weight |
293.1 |
Purity |
0 |
Origin of Product |
United States |
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